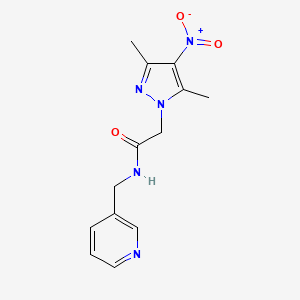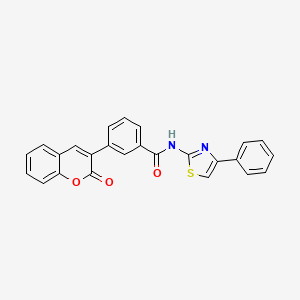![molecular formula C23H15F2NO4 B3606737 N-[2-(difluoromethoxy)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3606737.png)
N-[2-(difluoromethoxy)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
Overview
Description
N-[2-(difluoromethoxy)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide is a synthetic organic compound that combines a benzamide structure with a chromenyl group and a difluoromethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(difluoromethoxy)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the chromenyl core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethoxyphenyl group: This step often involves nucleophilic substitution reactions where a difluoromethoxy group is introduced to a phenyl ring.
Coupling with benzamide: The final step involves the coupling of the chromenyl and difluoromethoxyphenyl intermediates with a benzamide derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production may scale up these reactions using continuous flow chemistry techniques to enhance yield and purity. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for efficient large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group may enhance binding affinity and specificity, while the chromenyl moiety can interact with active sites or allosteric sites of proteins. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
- N-[2-(methoxy)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
- N-[2-(trifluoromethoxy)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
- N-[2-(fluoromethoxy)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
Uniqueness: N-[2-(difluoromethoxy)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical properties, such as lipophilicity, metabolic stability, and binding interactions compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-3-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO4/c24-23(25)30-20-11-4-2-9-18(20)26-21(27)16-8-5-7-14(12-16)17-13-15-6-1-3-10-19(15)29-22(17)28/h1-13,23H,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWKGSBHNCSNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,5,6-trichloro-4-[(3-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B3606656.png)
![ethyl 2-[(2,4-difluoroanilino)carbonyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3606670.png)
![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}-4-chlorobenzoate](/img/structure/B3606678.png)
![1-[2-[4-(4-Chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea](/img/structure/B3606682.png)
![2,5-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3606688.png)

![1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B3606694.png)
![8-(4-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3606711.png)
![2-CHLORO-N-[1-(2-CHLOROPHENYL)-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE](/img/structure/B3606718.png)
![3-(5-{[(5Z)-2-IMINO-4-OXO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B3606731.png)
![N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B3606739.png)
![4-[(E)-2-(2,2-dimethyl-3H-1,5-benzoxazepin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B3606754.png)
![5,7-diphenyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3606760.png)

